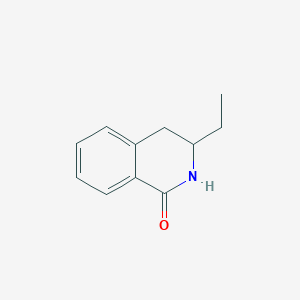

3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one

Description

Properties

IUPAC Name |

3-ethyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-9-7-8-5-3-4-6-10(8)11(13)12-9/h3-6,9H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZPHYNBQUJGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically occurs under reflux conditions, leading to the formation of the desired tetrahydroisoquinoline derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

- Ring Oxidation : Under aerobic conditions with CuCl₂ as a catalyst, analogous N-aryl tetrahydroisoquinolines undergo oxidation to form iminium ions (e.g., 3e in ). For 3-ethyl derivatives, similar pathways may yield α,β-unsaturated ketones or epoxides, though direct evidence is limited.

- Side-Chain Oxidation : The ethyl substituent at C3 can undergo oxidation to a carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃, as observed in structurally similar compounds .

Reduction Reactions

The ketone group is susceptible to reduction, while the tetrahydroisoquinoline ring may remain intact:

Key Notes :

- NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the ring .

- LiAlH₄ achieves full reduction to the amine, while catalytic hydrogenation saturates the aromatic ring .

Nucleophilic Substitution

The electron-deficient carbonyl carbon is a target for nucleophilic attack:

- Grignard Reagents : React with the ketone to form tertiary alcohols. For example, methylmagnesium bromide yields 1-(3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol .

- Enolate Formation : Deprotonation with LDA or NaH generates enolates, which participate in alkylation or aldol reactions. Ethylation with ethyl iodide produces 1-ethyl-3-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

- Pummerer Reaction : Treatment with BF₃·Et₂O and trifluoroacetic anhydride induces cyclization to tricyclic structures (e.g., benzazepines) .

- Reductive Amination : Intramolecular cyclization with aldehydes (e.g., formaldehyde) forms bridged isoquinoline derivatives .

Catalytic Cross-Coupling

The tetrahydroisoquinoline core participates in Suzuki-Miyaura couplings:

- Borylation : Using 2-ethoxyvinyl pinacolboronate under Pd catalysis, the C3 position undergoes ethoxyvinylation, enabling further functionalization .

- Arylations : Copper-mediated coupling with aryl halides introduces substituents at the nitrogen or C1 position .

Degradation Pathways

Stability studies indicate:

- Acidic Conditions : Protonation of the nitrogen leads to ring-opening hydrolysis, forming substituted phenethylamine derivatives.

- Oxidative Degradation : Exposure to H₂O₂ or O₂ generates N-oxide byproducts, particularly at elevated temperatures .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Product Selectivity |

|---|---|---|

| Ketone Reduction | NaBH₄ (MeOH, 0°C) | Alcohol (C=O → CHOH) |

| Amine Alkylation | CH₃I, K₂CO₃ (DMF, 60°C) | N-Methylated derivative |

| Ring Oxidation | CuCl₂/O₂ (CH₃CN, rt) | Iminium ion intermediate |

| Nucleophilic Acylation | AcCl, Et₃N (DCM, 0°C) | N-Acetylated product |

Mechanistic Insights

Scientific Research Applications

3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biological processes. For example, it may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one and related compounds:

Biological Activity

3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one (ETIQ) is a bicyclic compound that belongs to the class of tetrahydroisoquinolines. This class is recognized for its diverse biological activities and potential therapeutic applications. The unique structure of ETIQ, featuring an ethyl substituent at the 3-position and a carbonyl group at the 1-position, contributes to its reactivity and interaction with various biological targets.

Overview of Biological Activities

Tetrahydroisoquinoline derivatives, including ETIQ, have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including:

- Neuroprotective Effects : ETIQ has shown potential in protecting neuronal cells from damage associated with neurodegenerative diseases.

- Antimicrobial Activity : Compounds in this class have demonstrated efficacy against various pathogens.

- Enzyme Inhibition : ETIQ interacts with several enzymes, influencing metabolic pathways and cellular functions.

The precise mechanism of action for ETIQ remains partially elucidated; however, several hypotheses based on structural similarities to known compounds provide insights:

- Dopamine Transporter Interaction : Due to its structural resemblance to dopamine reuptake inhibitors (DRIs), ETIQ may interact with dopamine transporters in the central nervous system, potentially influencing mood and cognition.

- Enzyme Modulation : The compound is known to inhibit specific enzymes such as cathepsin B and calpain, which are relevant in cancer and neurodegenerative conditions .

ETIQ demonstrates significant biochemical properties that contribute to its activity:

- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases involved in cell proliferation and apoptosis.

- Molecular Mechanisms : The compound likely exerts effects through binding interactions with biomolecules, leading to enzyme inhibition or activation. This includes potential interactions with cytochrome P450 enzymes affecting drug metabolism.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of ETIQ found that it significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role in treating neurodegenerative disorders such as Alzheimer's disease.

Case Study: Antimicrobial Activity

Research conducted on the antimicrobial properties of ETIQ indicated that it exhibited notable activity against various Gram-positive bacteria. This opens avenues for its application in developing new antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for preparing 3-substituted 1,2,3,4-tetrahydroisoquinolin-1-one derivatives?

A common method involves the use of sodium hydride (NaH) in tetrahydrofuran (THF) under inert conditions. For example, lactam carbonate intermediates can be treated with NaH to form hydroxylated derivatives, though unexpected products (e.g., lactam alcohols) may arise, requiring purification via flash chromatography (ethyl acetate eluent) . Reaction optimization includes controlling dropwise addition and stirring duration (e.g., 6 hours at room temperature) to improve yield. Post-reaction workup typically involves extraction with chloroform, drying with MgSO₄, and recrystallization from chloroform .

Q. How is the crystal structure of this compound validated, and what conformational parameters are critical?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard . Key parameters include puckering amplitude (Q = 0.42 Å) and Cremer-Pople angles (θ ≈ 64°, φ ≈ 271°) to describe the screw-boat conformation of the heterocyclic ring . Hydrogen-bonding networks (e.g., O–H and N–H interactions) are refined with riding models, and displacement parameters (Uiso) are calculated for atomic positions .

Q. What spectroscopic techniques confirm the structural integrity of synthesized derivatives?

¹H NMR (300 MHz, CDCl₃) identifies aromatic protons (δ 7.20–8.00 ppm) and NH/OH groups (δ 7.70 and 2.02 ppm). ¹³C NMR confirms carbonyl (δ 167.0 ppm) and aliphatic carbons (δ 30.0–65.0 ppm). IR spectroscopy detects C=O stretches (~1667 cm⁻¹) and NH/OH vibrations (~3399–3684 cm⁻¹) .

Advanced Research Questions

Q. How can unexpected byproducts (e.g., lactam alcohols) be minimized during synthesis?

Contamination by hydroxylated byproducts may arise from residual moisture or incomplete carbonate activation. Strategies include rigorous solvent drying (e.g., THF over molecular sieves), controlled NaH stoichiometry, and inert atmosphere (argon) maintenance. Chromatographic separation (silica gel, ethyl acetate) effectively isolates the desired product .

Q. What methodologies resolve discrepancies in crystallographic data interpretation?

Conflicting displacement parameters or hydrogen-bonding patterns require iterative refinement in SHELXL, adjusting riding models for H-atoms and validating thermal ellipsoids (ORTEP-3 visualization) . For example, refining O–H and N–H bond lengths to 0.84 ± 0.01 Å and 0.86 ± 0.01 Å, respectively, improves accuracy .

Q. How are derivatives designed for biological activity (e.g., anticonvulsant properties)?

Functionalization at the 3-ethyl position enhances bioactivity. For instance, introducing amino groups (e.g., 6-amino derivatives) via nitro reduction (H₂/Pd-C in ethanol) followed by thiophene-carboximidamide coupling improves anticonvulsant efficacy. Reaction conditions (e.g., 48-hour hydrogenation) and purification (Biotage flash chromatography) are critical for yield optimization .

Q. What computational tools predict molecular conformation and reactivity?

SHELXD/SHELXE enable high-throughput phasing for crystallography, while ORTEP-3 provides GUI-based molecular visualization . Conformational analysis uses puckering parameters (Q, θ, φ) to correlate steric effects with reactivity, guiding synthetic modifications .

Methodological Considerations

- Reaction Optimization : Vary catalysts (e.g., Pd-C vs. PtO₂), solvents (ethanol vs. THF), and reaction times to maximize yields .

- Data Validation : Cross-validate NMR shifts with calculated spectra (e.g., DFT) and crystallographic data to resolve ambiguities .

- Biological Assays : Use in vitro seizure models (e.g., maximal electroshock) for derivative screening, prioritizing compounds with low EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.